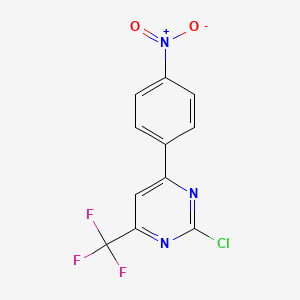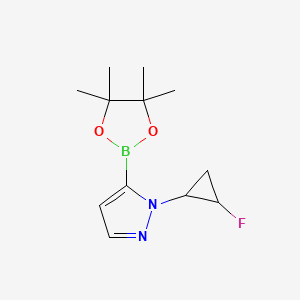
1-(2-Fluorocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorocyclopropyl group and a dioxaborolan group attached to a pyrazole ring. The unique structural features of this compound make it a valuable candidate for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(2-Fluorocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Fluorocyclopropyl Intermediate: The synthesis begins with the preparation of the 2-fluorocyclopropyl intermediate. This can be achieved through the reaction of a suitable cyclopropane precursor with a fluorinating agent under controlled conditions.
Pyrazole Ring Formation: The next step involves the formation of the pyrazole ring. This can be accomplished by reacting the fluorocyclopropyl intermediate with a suitable hydrazine derivative under appropriate conditions.
Introduction of the Dioxaborolan Group: The final step involves the introduction of the dioxaborolan group. This can be achieved through a boronation reaction using a suitable boron reagent.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.
Análisis De Reacciones Químicas
1-(2-Fluorocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Coupling Reactions: The presence of the dioxaborolan group makes the compound suitable for coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Fluorocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile tool for drug discovery.
Medicine: The compound is investigated for its potential therapeutic applications. Its unique structural features may contribute to its activity against specific biological targets.
Industry: The compound is used in the development of advanced materials and catalysts. Its ability to undergo coupling reactions makes it a valuable component in the synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In general, the compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The fluorocyclopropyl group and dioxaborolan group may contribute to the compound’s binding affinity and specificity for these targets. The exact molecular pathways involved in its mechanism of action are subject to ongoing research.
Comparación Con Compuestos Similares
1-(2-Fluorocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-Fluorocyclopropyl)-5-phenyl-1H-pyrazole: This compound lacks the dioxaborolan group, which may affect its reactivity and applications.
1-(2-Fluorocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound has an imidazole ring instead of a pyrazole ring, which may influence its chemical properties and biological activity.
1-(2-Fluorocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole: This compound has a pyrrole ring instead of a pyrazole ring, which may affect its reactivity and applications.
The uniqueness of this compound lies in its combination of a fluorocyclopropyl group and a dioxaborolan group attached to a pyrazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H18BFN2O2 |
|---|---|
Peso molecular |
252.10 g/mol |
Nombre IUPAC |
1-(2-fluorocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C12H18BFN2O2/c1-11(2)12(3,4)18-13(17-11)10-5-6-15-16(10)9-7-8(9)14/h5-6,8-9H,7H2,1-4H3 |
Clave InChI |
NCBVOTTWZKGIDD-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3CC3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13727131.png)
![3'-(tert-Butyl)-5'-formyl-4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13727142.png)

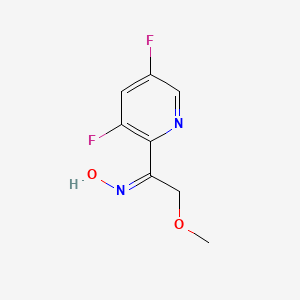

![Cyclopropanecarboxylic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13727173.png)

![(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B13727178.png)
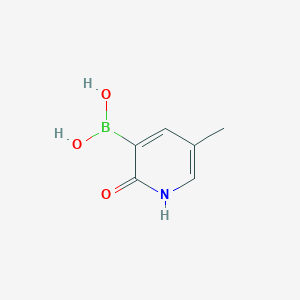

![1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B13727185.png)
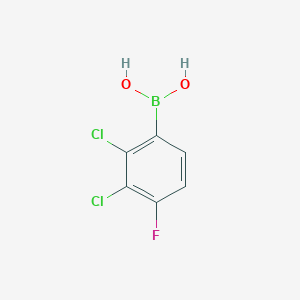
![2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid](/img/structure/B13727204.png)
